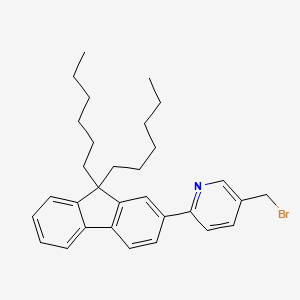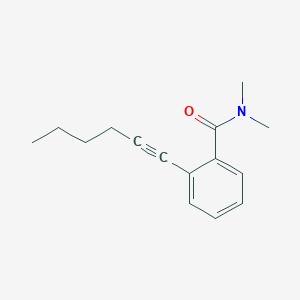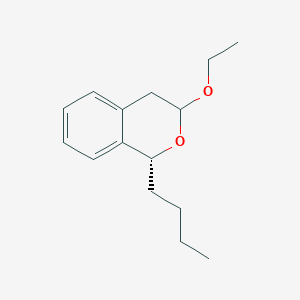
(1R)-1-Butyl-3-ethoxy-3,4-dihydro-1H-2-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-Butyl-3-ethoxy-3,4-dihydro-1H-2-benzopyran is a chiral compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This particular compound is characterized by its unique structure, which includes a butyl group at the first position and an ethoxy group at the third position of the dihydrobenzopyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-Butyl-3-ethoxy-3,4-dihydro-1H-2-benzopyran can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. For instance, the reaction of 3-ethoxyphenol with butyl bromide in the presence of a base such as potassium carbonate can yield the desired product through an intramolecular cyclization reaction.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(1R)-1-Butyl-3-ethoxy-3,4-dihydro-1H-2-benzopyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1R)-1-Butyl-3-ethoxy-3,4-dihydro-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Vergleich Mit ähnlichen Verbindungen
- (1R)-1-Butyl-3-methoxy-3,4-dihydro-1H-2-benzopyran
- (1R)-1-Butyl-3-propoxy-3,4-dihydro-1H-2-benzopyran
- (1R)-1-Butyl-3-isopropoxy-3,4-dihydro-1H-2-benzopyran
Comparison: Compared to its analogs, (1R)-1-Butyl-3-ethoxy-3,4-dihydro-1H-2-benzopyran may exhibit unique properties due to the presence of the ethoxy group. This group can influence the compound’s solubility, reactivity, and biological activity. For instance, the ethoxy group may enhance the compound’s ability to penetrate cell membranes, thereby increasing its efficacy in biological systems.
Eigenschaften
CAS-Nummer |
920975-96-8 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
(1R)-1-butyl-3-ethoxy-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C15H22O2/c1-3-5-10-14-13-9-7-6-8-12(13)11-15(17-14)16-4-2/h6-9,14-15H,3-5,10-11H2,1-2H3/t14-,15?/m1/s1 |
InChI-Schlüssel |
MKMIPNLWBUISSD-GICMACPYSA-N |
Isomerische SMILES |
CCCC[C@@H]1C2=CC=CC=C2CC(O1)OCC |
Kanonische SMILES |
CCCCC1C2=CC=CC=C2CC(O1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


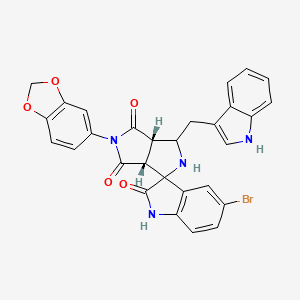
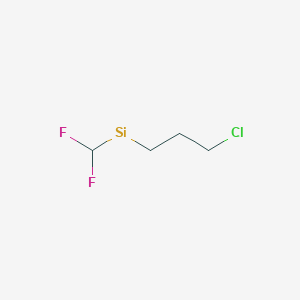
![3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B15173806.png)

![2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile](/img/structure/B15173809.png)
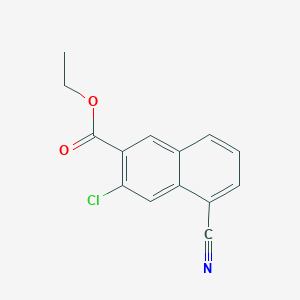
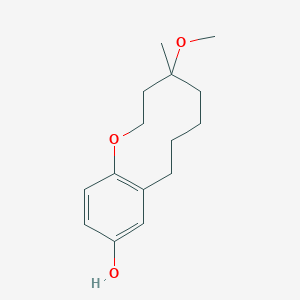
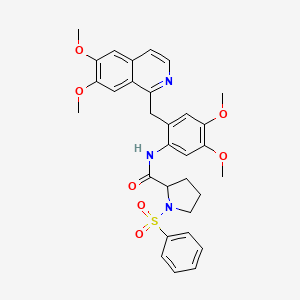
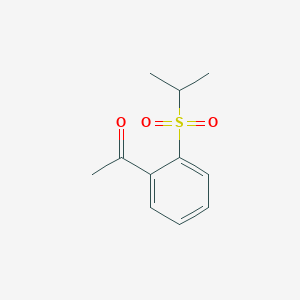
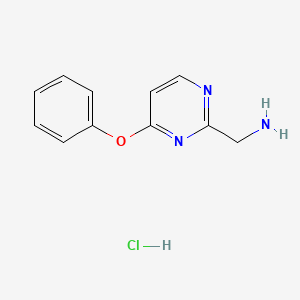
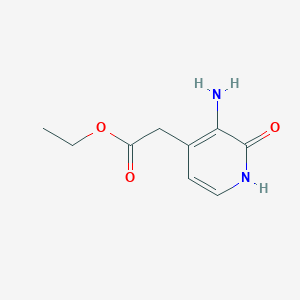
![2-Oxo-3-[2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B15173863.png)
